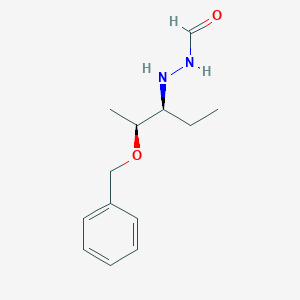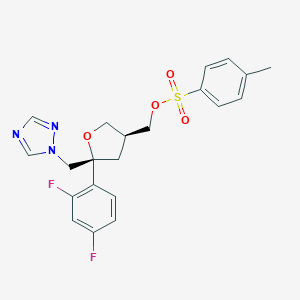
D 13223 (Flupirtine Metabolite)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Flupirtine and its metabolites, including D 13223, involves complex chemical processes. Flupirtine undergoes hydrolysis followed by N-acetylation to form D 13223. This process also involves glucuronidation and conjugation with glutathione to form stable mercapturic acid derivatives (Scheuch et al., 2015).
Molecular Structure Analysis
D 13223 is a product of the modification of Flupirtine’s molecular structure. The structure of Flupirtine suggests that redox chemistry may play a role in its metabolism, leading to the formation of D 13223. Studies have shown that Flupirtine undergoes irreversible redox reactions, indicating the involvement of oxidative metabolism in the formation of D 13223 (Methling et al., 2009).
Chemical Reactions and Properties
D 13223's formation involves the hydrolysis of Flupirtine, followed by N-acetylation. This process is facilitated by enzymes like carboxylesterase 2 (CES2) and N-acetyltransferase (NAT) 2. The formation of a reactive metabolite in this process, potentially a quinone diimine, has been hypothesized to contribute to the pharmacological properties of D 13223 (Konishi et al., 2018).
Physical Properties Analysis
The physical properties of D 13223, such as solubility and stability, are crucial in determining its pharmacokinetic profile. Studies have developed methods to quantify Flupirtine and D 13223 in biological samples, indicating the importance of understanding their physical characteristics in clinical settings (Liu et al., 2017).
Chemical Properties Analysis
The chemical properties of D 13223 are closely related to its pharmacokinetic behavior and therapeutic efficacy. The metabolite's interaction with various enzymes and its subsequent transformations are key to understanding its role in pharmacology (Scheuch et al., 2009).
科学的研究の応用
Pharmacokinetics and Metabolism
Simultaneous Determination in Human Plasma : A study developed a sensitive HPLC-tandem mass spectrometry method for the simultaneous determination of flupirtine and D 13223 in human plasma. This method facilitated the evaluation of the pharmacokinetics of both compounds, highlighting their dynamics in the human body (X. Chen et al., 2001).
Brain Distribution in Neonatal Rats : Research on neonatal rats investigated the brain delivery and pharmacokinetics of flupirtine and D 13223. This study provided insights into how flupirtine and its metabolite distribute across different tissues, including the brain, potentially informing its dosing and therapeutic use (Madhoosudan Patil et al., 2018).
Metabolic Activation and Analgesic Effect : An investigation explored the metabolic activation of flupirtine and the formation of D 13223 in relation to genetic polymorphisms in enzymes responsible for its metabolism. This study contributes to understanding individual variability in response to flupirtine treatment (W. Siegmund et al., 2015).
Therapeutic Potential
Neuroprotective Properties : Flupirtine has been identified for its neuroprotective properties due to its selective neuronal potassium channel opening and NMDA receptor antagonist properties. D 13223, as an active metabolite, may also contribute to these effects, suggesting potential applications in neurological conditions (N. Yadav et al., 2019).
Inhibition of Delayed Rectifier K+ Currents : A study on motor neuron-like cells showed that flupirtine, and potentially D 13223, can inhibit delayed rectifier K+ currents. This action could be relevant to its analgesic and possibly muscle relaxant properties, indicating a broad spectrum of potential therapeutic applications (Sheng-Nan Wu et al., 2012).
特性
IUPAC Name |
N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O.ClH/c1-9(20)18-12-6-7-13(19-14(12)16)17-8-10-2-4-11(15)5-3-10;/h2-7H,8H2,1H3,(H,18,20)(H3,16,17,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFKATSAUGOEKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241959 |
Source


|
| Record name | D 13223 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D 13223 (Flupirtine Metabolite) | |
CAS RN |
95777-69-8 |
Source


|
| Record name | D 13223 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095777698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D 13223 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

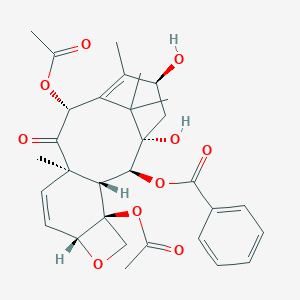
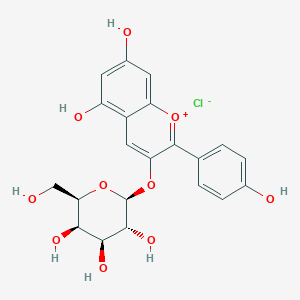


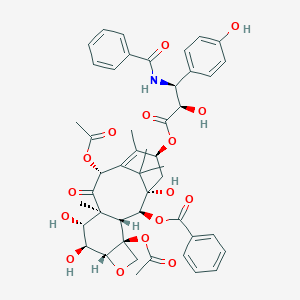

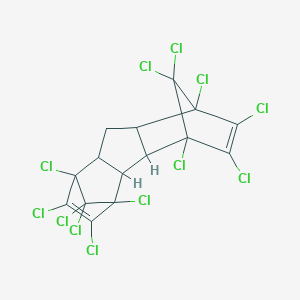



![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)

